Cas no 1596670-09-5 (1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate)

1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate
- EN300-3591327
- tert-butyl N-(3-bromoquinolin-8-yl)carbamate
- 1596670-09-5
-
- Inchi: 1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-6-4-5-9-7-10(15)8-16-12(9)11/h4-8H,1-3H3,(H,17,18)
- InChI Key: DWTQNKIQULOZMO-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1=C2C(=CC=C1)C=C(Br)C=N2
Computed Properties
- Exact Mass: 322.03169g/mol
- Monoisotopic Mass: 322.03169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 330
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2Ų
- XLogP3: 3.4
Experimental Properties
- Density: 1.455±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 375.7±22.0 °C(Predicted)
- pka: 11.57±0.43(Predicted)
1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3591327-0.25g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-3591327-0.1g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-3591327-0.5g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-3591327-10.0g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-3591327-1.0g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
Enamine | EN300-3591327-2.5g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-3591327-5.0g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-3591327-0.05g |
tert-butyl N-(3-bromoquinolin-8-yl)carbamate |
1596670-09-5 | 95.0% | 0.05g |
$587.0 | 2025-03-18 |
1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
Additional information on 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate
Recent Advances in the Study of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5)
The compound 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its quinoline scaffold and bromo-substitution, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural optimization, and biological activity, particularly in the context of targeting specific enzymes or pathways involved in disease progression.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the synthetic routes for 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate, emphasizing its role as a key intermediate in the development of novel kinase inhibitors. The research demonstrated that the bromo-substitution at the 3-position of the quinoline ring enhances the compound's reactivity, facilitating further functionalization. This property has been leveraged to create derivatives with improved binding affinity and selectivity for target proteins.
In addition to its synthetic utility, 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate has shown promising biological activity in preclinical models. A recent report in Bioorganic & Medicinal Chemistry Letters revealed that this compound exhibits inhibitory effects against certain cancer-associated kinases, with IC50 values in the low micromolar range. The study also explored the structure-activity relationship (SAR) of the compound, identifying critical pharmacophores responsible for its activity. These findings suggest its potential as a lead compound for anticancer drug development.
Further investigations have explored the pharmacokinetic properties of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate. A 2024 study in Drug Metabolism and Disposition evaluated its metabolic stability and bioavailability, revealing moderate hepatic clearance and acceptable oral absorption in rodent models. These results underscore the compound's potential for further optimization to enhance its drug-like properties.
Despite these advancements, challenges remain in the development of 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate as a therapeutic agent. Issues such as off-target effects and potential toxicity need to be addressed through rigorous preclinical testing. However, the compound's unique structural features and demonstrated biological activity make it a valuable candidate for continued research in the field of medicinal chemistry.
In conclusion, recent studies on 1,1-Dimethylethyl N-(3-bromo-8-quinolinyl)carbamate (CAS: 1596670-09-5) highlight its potential as a versatile intermediate and a promising lead compound for drug discovery. Future research should focus on optimizing its pharmacological profile and exploring its therapeutic applications in greater detail.
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